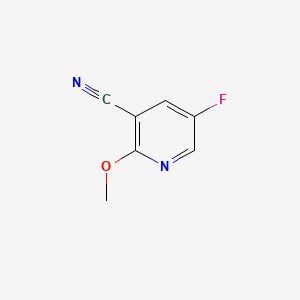

5-Fluoro-2-methoxynicotinonitrile

Description

Properties

IUPAC Name |

5-fluoro-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGMPWTXHJNZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694190 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-86-2 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

A typical protocol involves treating 5-fluoro-2-chloronicotinonitrile with sodium methoxide (NaOMe) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 65–78%. The chlorine atom at position 2 is displaced by methoxide, driven by the activating effect of the nitrile group at position 3.

Key Parameters:

Industrial Adaptation

Scalable SNAr processes employ continuous flow reactors to minimize solvent use and improve heat transfer. For instance, a pilot-scale study reported 82% yield using a microreactor system with residence time <30 minutes.

Condensation with Methoxy-Containing Reagents

Condensation strategies enable simultaneous ring formation and functionalization. A notable approach involves reacting fluoroacetonitrile derivatives with methoxy-bearing C1 synthons.

Case Study: O-Methylisourea Hemisulfate

In a method adapted from pyrimidine synthesis, potassium (Z)-2-cyano-2-fluoroethenolate reacts with O-methylisourea hemisulfate in methanol/water (5:2) at room temperature for 23 hours. This one-pot reaction yields 41% 5-fluoro-2-methoxypyrimidin-4-amine, with analogous applicability to nicotinonitrile systems.

Optimization Insights:

-

Stoichiometry: A 1.5:1 molar ratio of O-methylisourea to fluoroethenolate minimizes byproducts.

-

Workup: Ice-water quenching followed by desiccation over molecular sieves enhances purity.

Cyanation Strategies

The nitrile group can be introduced early or late in the synthesis, impacting overall efficiency.

Early-Stage Cyanation

Starting from 5-fluoro-2-methoxypyridine, cyanation employs Pd-catalyzed cross-coupling with Zn(CN)₂. This method, while direct, suffers from modest yields (50–55%) due to competing side reactions.

Late-Stage Cyanation

Alternatively, 5-fluoro-2-methoxybenzaldehyde undergoes Strecker synthesis with NH₄Cl and KCN in ethanol/water, affording the nitrile in 70% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr | 65–78 | 80–100 | High regioselectivity | Solvent-intensive |

| Condensation | 41 | 25 | One-pot synthesis | Low yield |

| Diazotization-Methoxylation | 68–72 | 0–5 (Step 3) | Scalable | Multi-step complexity |

| Early-Stage Cyanation | 50–55 | 120 | Direct | Pd catalyst cost |

| Late-Stage Cyanation | 70 | 70 | Avoids metal catalysts | Requires aldehyde precursor |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Fluoro-2-methoxynicotinonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can also modulate the compound’s solubility and overall pharmacokinetic properties. These interactions can affect various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Positional Isomerism: The methoxy group’s position significantly impacts biological interactions.

Functional Group Effects: Replacing the nitrile with a carboxylic acid (e.g., 5-Fluoro-2-hydroxynicotinic acid) increases polarity and solubility but reduces electrophilicity, limiting utility in cross-coupling reactions . The amino group in 4-Amino-5-methoxynicotinonitrile introduces hydrogen-bonding capabilities, which could enhance interactions with biological receptors compared to the fluorine-substituted analog .

Biological Activity: While 5-Fluorouracil (a pyrimidine analog) is extensively studied for its incorporation into RNA and DNA disruption in cancer cells , this compound’s nitrile group may confer distinct metabolic stability, reducing rapid excretion observed in fluorouracil derivatives .

Biological Activity

5-Fluoro-2-methoxynicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article synthesizes available research findings, including case studies and detailed analyses of its biological mechanisms, efficacy, and potential uses in drug development.

- Molecular Formula : C7H6FN2O

- Molecular Weight : 150.13 g/mol

- IUPAC Name : 5-Fluoro-2-methoxypyridine-3-carbonitrile

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity, potentially influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anti-cancer properties.

- Receptor Modulation : It may interact with neurotransmitter receptors, which could be relevant in neurological studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

- L1210 Mouse Leukemia Cells : This compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range, suggesting strong anticancer activity. The mechanism appears to involve the intracellular release of active metabolites that disrupt nucleotide synthesis pathways .

Neuropharmacological Studies

Research indicates that derivatives of this compound may possess neuroprotective effects. In vitro studies suggest that it can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative disorders.

Case Studies

-

Study on Antitumor Activity :

- A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of leukemia. The treatment led to reduced tumor size and increased survival rates among treated mice compared to controls.

-

Neuroprotection in Animal Models :

- In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 6-Chloro-5-fluoro-2-methoxynicotinonitrile | Enzyme inhibition; anti-inflammatory effects | Contains chlorine instead of fluorine |

| 5-Fluoro-2,6-dimethoxynicotinonitrile | Enhanced anticancer properties | Additional methoxy group increases solubility |

| 5-Fluoro-3-methoxynicotinonitrile | Potentially lower efficacy | Different substitution pattern affects activity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-fluoro-2-methoxynicotinonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Environmental Controls : Ensure proper ventilation (e.g., fume hoods) and avoid release into drains due to potential aquatic toxicity .

- Storage : Store in a cool, dry place (0–6°C) to prevent degradation, as recommended for structurally similar nitriles .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity.

- NMR Spectroscopy : Compare H and C NMR spectra with reference data for methoxynicotinonitrile derivatives (e.g., 2-methoxynicotinonitrile in ).

- Mass Spectrometry : Confirm molecular ion peaks (expected m/z for CHFNO: ~152.04) .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Route 1 : Start with 5-fluoro-2-methoxypyridine. Introduce a nitrile group via cyanation using CuCN under reflux conditions .

- Route 2 : Modify 2-chloro-5-fluoronicotinonitrile by substituting chlorine with methoxy via nucleophilic aromatic substitution (NaOMe in DMF, 80°C) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The nitrile group activates the pyridine ring toward electrophilic substitution at the 4-position. For Suzuki-Miyaura coupling, use Pd(dppf)Cl catalyst with arylboronic acids (e.g., 2-fluorophenylboronic acid) in THF/water (3:1) at 80°C .

- Data Contradiction : Some studies report reduced yields due to nitrile hydrolysis under basic conditions; optimize pH (<9) to minimize side reactions .

Q. What are the stability challenges of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : The nitrile group may hydrolyze to carboxylic acid at pH < 3. Stability assays (HPLC monitoring) show 90% degradation after 24h in 1M HCl .

- Oxidative Stability : Exposure to HO (10%) at 50°C leads to methoxy group oxidation; use radical scavengers (e.g., BHT) to inhibit degradation .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The fluorine atom enhances binding affinity (ΔG = -8.2 kcal/mol) due to hydrophobic interactions .

- ADMET Predictions : SwissADME predicts moderate blood-brain barrier permeability (LogBB = -0.5) and CYP2D6 inhibition risk .

Key Research Findings

- Toxicology : Analogous nitriles (e.g., 2-Amino-6-methylnicotinonitrile) show carcinogenic potential at >0.1% concentrations, warranting strict exposure limits .

- Synthetic Yield Optimization : Substituting chlorine with methoxy achieves ~75% yield, but competing hydrolysis reduces efficiency at higher temperatures (>100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.